(2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride

Descripción

Molecular Architecture and IUPAC Nomenclature

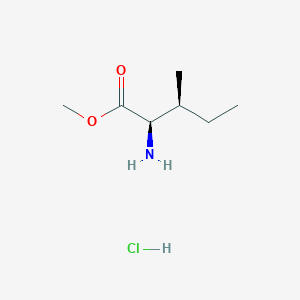

The molecular structure of (2R,3S)-2-amino-3-methyl-pentanoic acid methyl ester hydrochloride exhibits a pentanoic acid backbone with specific substitution patterns that define its chemical identity. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride. The molecular formula corresponds to C7H16ClNO2, with a molecular weight of 181.66 grams per mole, incorporating the hydrochloride salt form that enhances the compound's stability and solubility characteristics.

The fundamental architecture consists of a five-carbon chain backbone with an amino group positioned at the second carbon and a methyl substituent at the third carbon position. The carboxyl terminus has been modified through esterification with methanol, creating the methyl ester functionality. This structural modification significantly alters the compound's physical and chemical properties compared to the parent amino acid. The presence of the hydrochloride salt ensures protonation of the amino group, resulting in a positively charged ammonium center that influences the compound's crystallization behavior and intermolecular interactions.

Comparative analysis with related compounds reveals that the parent amino acid (2R,3S)-2-amino-3-methylpentanoic acid, known as D-allo-isoleucine, possesses a molecular formula of C6H13NO2 with a molecular weight of 131.17 grams per mole. The esterification process adds a methoxy group (-OCH3) while eliminating the acidic hydrogen, accounting for the molecular weight increase of approximately 14 mass units in the neutral form. The incorporation of hydrochloric acid in the salt formation adds an additional 36.5 mass units, resulting in the final molecular weight of the hydrochloride derivative.

Chiral Center Configuration: Implications of (2R,3S) Stereochemistry

The stereochemical designation (2R,3S) indicates the absolute configuration of the two chiral centers present in the molecule, utilizing the Cahn-Ingold-Prelog priority rules for assignment. The stereocenter at position 2 exhibits R-configuration, while the stereocenter at position 3 displays S-configuration. This specific combination of stereochemical descriptors distinguishes the compound from its three possible stereoisomers: (2S,3S), (2S,3R), and (2R,3R) configurations.

The implications of this particular stereochemical arrangement extend beyond simple structural description to encompass significant effects on the compound's biological activity, physical properties, and chemical reactivity. Research on related branched-chain amino acid derivatives demonstrates that stereochemical configuration profoundly influences enzyme recognition, metabolic pathways, and pharmacological activity. The (2R,3S) configuration corresponds to the D-allo-isoleucine stereochemistry, which represents a non-proteinogenic amino acid isomer with distinct biological properties compared to the naturally occurring L-isoleucine (2S,3S configuration).

The stereochemical differences become particularly apparent when examining the compound's interaction with biological systems and its potential applications in synthetic chemistry. Studies involving similar compounds have shown that the specific spatial arrangement of functional groups around chiral centers determines the compound's ability to participate in stereoselective reactions and its recognition by chiral environments. The (2R,3S) configuration positions the amino and methyl groups in a specific three-dimensional arrangement that influences the molecule's conformational preferences and intermolecular interactions.

Optical rotation measurements provide experimental evidence for the stereochemical assignment, with the (2R,3S) configuration typically exhibiting characteristic rotation values that distinguish it from other stereoisomers. Related compounds in the isoleucine family show specific rotation values ranging from +25 to +28 degrees for L-isoleucine methyl ester hydrochloride, while D-isoleucine derivatives exhibit opposite rotation directions, consistent with the expected behavior for enantiomeric relationships.

Comparative Analysis with Branched-Chain Amino Acid Derivatives

The branched-chain amino acid family encompasses leucine, isoleucine, and valine, all characterized by aliphatic side chains containing branched carbon frameworks. Within this family, this compound represents a specific stereoisomer of isoleucine methyl ester, providing an opportunity to examine the structure-activity relationships across different stereochemical configurations.

A comprehensive comparison with related compounds reveals significant structural and chemical distinctions. The L-isoleucine methyl ester hydrochloride, with (2S,3S) configuration, exhibits markedly different properties despite sharing the same molecular formula and connectivity. The systematic comparison of these stereoisomers demonstrates how subtle changes in three-dimensional arrangement can profoundly affect molecular behavior and biological activity.

| Compound | Configuration | Molecular Weight | Melting Point | Specific Rotation |

|---|---|---|---|---|

| L-Isoleucine methyl ester HCl | (2S,3S) | 181.66 g/mol | 97-100°C | +25 to +28° |

| D-Allo-Isoleucine methyl ester HCl | (2R,3S) | 181.66 g/mol | - | - |

| D-Isoleucine methyl ester HCl | (2R,3R) | 181.66 g/mol | - | -37° |

| D-Leucine methyl ester HCl | (2R) | 181.66 g/mol | - | - |

The comparative analysis extends to examination of synthetic applications and biological activities. Research involving coronatine biosynthesis has demonstrated the specific incorporation of L-allo-isoleucine in complex natural product synthesis, highlighting the importance of stereochemical precision in biological systems. The conversion of allo-isoleucine derivatives to coronamic acid proceeds through specific mechanistic pathways that depend critically on the starting stereochemistry, emphasizing the significance of the (2R,3S) configuration in synthetic applications.

Furthermore, studies on aeruginosin synthesis have utilized D-allo-isoleucine methyl ester as a key building block, demonstrating the synthetic utility of this stereoisomer in complex molecule construction. The successful incorporation of this compound in total synthesis strategies validates its importance as a synthetic intermediate and highlights the practical applications arising from its unique stereochemical properties.

X-ray Crystallography and Conformational Stability Studies

Crystallographic analysis of amino acid derivatives provides crucial insights into molecular conformation, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for this compound remains limited in the available literature, related compounds offer valuable comparative information for understanding structural behavior.

Studies on similar branched-chain amino acid derivatives have revealed characteristic crystallization patterns and conformational preferences. Research on dipeptides containing allo-isoleucine residues has demonstrated specific U-shaped conformational arrangements with defined phi and psi torsion angles corresponding to calculated minimum energy regions. These structural studies indicate that the (2R,3S) configuration contributes to specific conformational preferences that influence both crystal packing and solution behavior.

X-ray crystallographic investigations of related compounds, such as the levulinyl ester derivative of (2S,3S)-3-hydroxyleucine, have confirmed stereochemical assignments and provided detailed conformational information. The crystallographic analysis revealed orthorhombic space group P212121 with specific Flack parameters confirming the absolute configuration. Such studies demonstrate the importance of crystallographic methods in validating stereochemical assignments and understanding molecular geometry.

The conformational stability of amino acid ester derivatives depends significantly on the balance between intramolecular interactions and intermolecular forces in the crystalline state. Hydrogen bonding patterns, electrostatic interactions involving the protonated amino group, and van der Waals forces between hydrocarbon portions contribute to the overall stability of crystal structures. The hydrochloride salt form typically enhances crystallization behavior by providing additional electrostatic interactions and improving molecular packing efficiency.

Computational studies on branched-chain amino acid derivatives have identified preferred conformational regions and energy barriers for rotation around key bonds. These calculations complement experimental crystallographic data by providing detailed energy landscapes and conformational preferences that may not be readily apparent from static crystal structures alone. The specific (2R,3S) stereochemistry influences these conformational preferences by determining the spatial relationships between functional groups and affecting the relative energies of different molecular conformations.

Propiedades

IUPAC Name |

methyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTBEWGOPAFTTH-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60667-85-8 | |

| Record name | D-Alloisoleucine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alloisoleucine, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alternative Protection-Deprotection Strategy

A less common method involves protecting the amino group before esterification, though this adds steps and reduces overall efficiency.

- Amino Protection :

The amino group of isoleucine is protected (e.g., with benzoyl chloride) to form N-benzoyl-isoleucine. - Esterification :

The protected amino acid is reacted with methanol and acetyl chloride to form the methyl ester. - Deprotection and Salt Formation :

The benzoyl group is removed under acidic conditions, followed by treatment with HCl to form the hydrochloride salt.

- Lower yields due to additional steps (typically <50%).

- Risk of racemization during deprotection.

Industrial-Scale Considerations

Recent patents highlight post-treatment methods to improve purity for pharmaceutical applications:

- Acid-Binding Agents : Use of agents like triethylamine to neutralize residual acidic byproducts, enhancing crystallinity.

- Solvent Optimization : Replacement of n-heptane with ethanol reduces equipment corrosion and simplifies large-scale processing.

Analytical Validation

- Chiral GC/MS : Used to confirm enantiomeric purity (≥99.8% ee) via trifluoroacetyl methyl esters on Chirasil-Val columns.

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 4.73 ppm for NHCH, δC 56.1 ppm for C-23) confirm structural integrity.

Summary of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Synthesis | High yield (59%), minimal steps | Requires strict control of stereochemistry |

| Protection-Deprotection | Flexible for functional group tuning | Low yield, complex purification |

| Industrial Post-Treatment | Scalable, high purity | Optimized for specific intermediates |

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Aplicaciones Científicas De Investigación

Drug Development

The compound serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting metabolic disorders and neurological conditions. Its structural similarity to isoleucine makes it a valuable intermediate for synthesizing isoleucine analogs that can modulate biological activity.

Peptide Synthesis

(2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride is frequently used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance stability and bioactivity, making it a useful tool for designing peptide-based therapeutics.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in amino acid metabolism. Studies have shown that derivatives of (2R,3S)-2-amino-3-methyl-pentanoic acid can selectively inhibit branched-chain amino acid transaminases, which are crucial in the regulation of amino acid levels in cells .

Metabolic Pathway Analysis

The compound is also utilized in studies examining metabolic pathways involving branched-chain amino acids (BCAAs). By tracing its incorporation into metabolic pathways, researchers can gain insights into BCAA metabolism and its implications for conditions like obesity and diabetes.

Chiral Auxiliary

In synthetic biology, this compound acts as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds necessary for biological applications .

Gene Editing Tools

Recent advancements have explored the use of this compound in the development of gene editing tools such as CRISPR-Cas9 systems. Its derivatives can be employed to modify guide RNA sequences to enhance specificity and reduce off-target effects during genome editing .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use, such as in enzyme catalysis or drug development .

Comparación Con Compuestos Similares

Data Table: Key Comparative Parameters

Key Findings and Comparative Analysis

Stereochemical Influence

- The (2R,3S) configuration of the target compound distinguishes it from stereoisomers like (2S,3S) -LM11A-31 and (2S,3R) -ethyl pentanoate . These stereochemical differences alter receptor binding and metabolic stability. For example, LM11A-31’s (2S,3S) configuration enables interaction with p75NTR neurotrophin receptors, a property critical for its neuroprotective effects in Alzheimer’s disease .

Ester Group Variations

- Methyl vs. Ethyl esters generally exhibit enhanced lipophilicity, affecting membrane permeability and pharmacokinetics .

- Amide Derivatives : LM11A-31 replaces the ester with an amide group, increasing hydrogen-bonding capacity and solubility. Its sulfate salt form further enhances water solubility, a key factor in its progression to clinical trials .

Substituent Effects

- 3-Methyl vs. 3-Phenyl: The target’s 3-methyl group reduces steric hindrance compared to 3-phenyl analogues (e.g., ). Phenyl-containing derivatives, such as ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, exhibit aromatic interactions in biological systems but may face challenges in solubility .

Actividad Biológica

(2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride, also known as a chiral amino acid derivative, is notable for its biological activity and potential applications in various biochemical processes. This compound features a methyl ester group that enhances its lipophilicity, which can influence its interactions with biological targets.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- CAS Number : 60667-85-8

Biological Activities

The biological activities of this compound are diverse and include:

- Amino Acid Transport : It exhibits binding affinity and activity at various amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier and into cells, including cancer cells .

- Neurotransmitter Regulation : The compound may influence neurotransmitter levels due to its structural similarity to other amino acids involved in neurotransmission. Its activity is of interest in neuropharmacology, particularly concerning its potential effects on neurotransmitter release and uptake.

- Metabolic Effects : Research has indicated that this compound may play a role in metabolic pathways similar to other branched-chain amino acids (BCAAs), which are critical for energy production and muscle metabolism.

Comparative Analysis with Related Compounds

The unique structure of this compound can be compared with other amino acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Essential amino acid; not an ester |

| L-Valine | Another branched-chain amino acid | Similar structure but lacks methyl ester |

| L-Isoleucine | Chiral branched-chain amino acid | Different stereochemistry |

| 4-Aminobutyric Acid | Simple amine with shorter chain | No chiral centers; different functional groups |

| β-Alanine | Non-proteinogenic amino acid | Lacks the branched structure |

The presence of the methyl ester group enhances lipophilicity, potentially increasing bioactivity compared to the aforementioned compounds.

Case Studies and Research Findings

Research has explored the effects of this compound on various biological systems:

- Inhibition Studies : In vitro studies have shown that this compound can inhibit the uptake of neurotransmitters in cell lines expressing LAT1. For instance, at a concentration of 200 μM, it demonstrated significant inhibition of [^3H]-gabapentin uptake, indicating its potential role as a modulator of neurotransmitter transport .

- Metabolic Pathway Analysis : Feeding experiments with isotopically labeled variants of leucine have indicated that this compound can be utilized in metabolic pathways involving fatty acid synthesis, suggesting its role in energy metabolism .

Q & A

Q. What experimental methods are recommended for confirming the absolute configuration of (2R,3S)-2-Amino-3-methyl-pentanoic acid methyl ester hydrochloride?

The absolute configuration of chiral centers in this compound can be confirmed via single-crystal X-ray diffraction (SC-XRD). For example, a related compound with two chiral centers was analyzed using SC-XRD in an orthorhombic crystal system (space group P2₁2₁2₁), with refinement parameters including R-factors and hydrogen bonding geometry . Additional techniques like nuclear Overhauser effect (NOE) NMR or circular dichroism (CD) spectroscopy may supplement crystallographic data, especially if high-quality crystals are unavailable.

Q. How can the purity of this hydrochloride salt be assessed in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for purity analysis. Reference standards for related pharmaceutical salts (e.g., methylphenidate hydrochloride impurities) highlight the use of reverse-phase columns (C18) and mobile phases like acetonitrile/water with trifluoroacetic acid (TFA) to resolve stereoisomers and byproducts . Quantitation thresholds should align with ICH guidelines (e.g., ≤0.1% for unidentified impurities).

Q. What safety protocols are critical when handling hydrochloride salts of amino acid derivatives?

Hydrochloride salts often require storage at −20°C in airtight containers to prevent hygroscopic degradation . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods are mandatory during synthesis. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric excess (ee) of (2R,3S)-configured products?

Enantioselective synthesis may involve chiral auxiliaries or catalysts. For example, tert-butylsulfinyl groups have been used to control stereochemistry in analogous amino ester syntheses, with hydrogen bonding interactions in the crystal lattice stabilizing the desired configuration . Kinetic resolution via enzymatic methods (e.g., lipase-mediated ester hydrolysis) could further improve ee, as demonstrated in the synthesis of (S,S)-dipeptides . Reaction parameters like temperature (−20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) should be systematically varied to minimize racemization.

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can identify hydrate formation . For quantitative analysis, saturated solutions should be equilibrated for 24–72 hours at controlled temperatures, followed by gravimetric or UV-Vis quantification .

Q. How can impurity profiles be linked to synthetic pathways in scale-up processes?

Advanced impurity tracking requires LC-MS/MS or HRMS to identify byproducts. For example, ethylarticaine hydrochloride impurities were characterized using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile), with mass accuracy <2 ppm . Reaction monitoring via in-situ FTIR or Raman spectroscopy can also detect intermediates that lead to impurities, such as incomplete esterification or racemization .

Q. What computational tools predict the biological activity or stability of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with biological targets (e.g., enzymes) or predict degradation pathways. Parameters like LogP (1.2–2.5), topological polar surface area (TPSA ≈ 70 Ų), and hydrogen-bonding capacity (2 donors, 4 acceptors) are critical for bioavailability predictions . Software such as Schrödinger Suite or Gaussian can simulate stereoelectronic effects on stability .

Methodological Notes

- Stereochemical Analysis : Always cross-validate SC-XRD data with NMR coupling constants (e.g., ) and NOE correlations to confirm configuration .

- Scale-Up Considerations : Pilot batches should test the impact of mixing efficiency (e.g., Reynolds number >10,000) on crystal morphology and yield .

- Data Reproducibility : Use certified reference materials (CRMs) for analytical calibration, as emphasized in pharmaceutical quality guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.